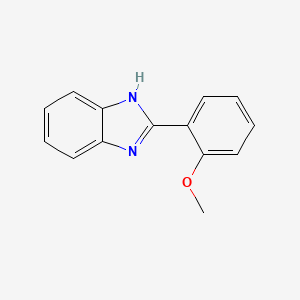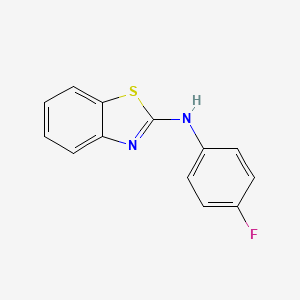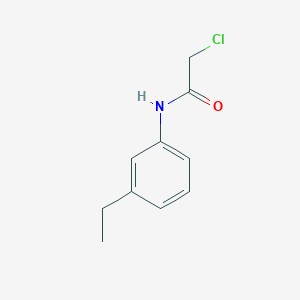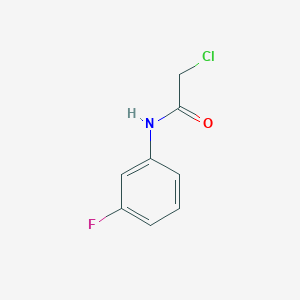![molecular formula C9H9N3OS B1361968 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 66297-54-9](/img/structure/B1361968.png)
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
説明
“4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol” is a compound containing the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterised by multidirectional biological activity . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .
科学的研究の応用
Cholinesterase Inhibitors
A study focused on the enzymatic potential of new triazoles, including derivatives of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, demonstrated their excellent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds showed significant anti-proliferative activity, highlighting their potential in enzymatic inhibition and bioactivity (Arfan et al., 2018).
Synthesis and Structural Features
Research has been conducted on the synthesis of new compounds using this compound as a base component. These studies provide valuable insights into the structural features of these compounds, contributing to the understanding of their potential applications in various fields (Wurfer & Badea, 2021).
Corrosion Inhibition
Various derivatives of this compound have been studied for their effectiveness in inhibiting corrosion in different environments. These studies have shown promising results, indicating the potential use of these compounds in protecting materials like mild steel from corrosion (Yadav et al., 2013; Quraishi et al., 2003).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazoles, including those related to this compound, have been explored. These compounds show significant activity against a range of microbial organisms, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Antiproliferative Activity
Several studies have investigated the antiproliferative activity of triazole derivatives. This includes examining the effects of such compounds on various cell lines, offering insights into their potential therapeutic applications in cancer treatment (Narayana et al., 2010).
将来の方向性
Given the multidirectional biological activity of compounds containing the 1,2,4-triazole ring , further investigations on this scaffold to harness its optimum antibacterial potential are suggested. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
作用機序
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been shown to have significant antibacterial activity , and some studies suggest that they may target viral enzymes such as reverse transcriptase (RT), integrase (IN), and protease (PR) .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They might also be suitable as antiviral and anti-infective drugs .
Biochemical Pathways
1,2,4-triazoles are known to have a broad spectrum of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
Some 1,2,4-triazole derivatives have been reported to have good pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown potent antimicrobial activity , significant antioxidant activity , and potent anticancer activity .
生化学分析
Biochemical Properties
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as α-glucosidase, which is a key target for the treatment of Type 2 Diabetes Mellitus . Additionally, this compound exhibits strong binding interactions with bacterial proteins, contributing to its antimicrobial properties . The nature of these interactions often involves hydrogen bonding and dipole interactions, which enhance the compound’s biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting biochemical pathways . This compound also interacts with DNA and RNA, leading to changes in gene expression. The inhibition of enzyme activity and alteration of gene expression are key factors in the compound’s antimicrobial and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to specific organelles, such as the mitochondria and nucleus, where it interacts with key biomolecules . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biological activity and therapeutic potential .
特性
IUPAC Name |
4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKHSMJURHRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368642 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66297-54-9 | |
| Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1361896.png)

![2-Methylbenzo[d]thiazol-6-amine](/img/structure/B1361900.png)






